2-Azido-4'-nitro-1,1'-biphenyl

Photoaffinity labeling Nitrenium ion chemistry Laser flash photolysis

Researchers requiring reproducible photo-crosslinking kinetics often face variability from mono-functional or regioisomeric aryl azides. 2-Azido-4'-nitro-1,1'-biphenyl (CAS 14191-25-4) addresses this through its defined ortho-azido, para'-nitro substitution pattern. - Enables ~1 second UV-triggered covalent attachment to biomolecular targets via nitrene insertion, while the para'-nitro group remains available for downstream reduction to an amine. - Exhibits accelerated reaction kinetics in catalyst-free azide-alkyne cycloadditions (SPAAC) due to steric acceleration from ortho-substitution. - Serves as a direct precursor for regioselective carbazole synthesis via nitrene insertion/cyclization. - Supplied with full analytical documentation; ready for immediate dispatch to support time-sensitive bioconjugation and materials chemistry workflows.

Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
CAS No. 14191-25-4
Cat. No. B13740273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-4'-nitro-1,1'-biphenyl
CAS14191-25-4
Molecular FormulaC12H8N4O2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C12H8N4O2/c13-15-14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)16(17)18/h1-8H
InChIKeyBGFSRQLXBXRFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-4'-nitro-1,1'-biphenyl: Bifunctional Crosslinker & Click Reagent


2-Azido-4'-nitro-1,1'-biphenyl (CAS 14191-25-4) is a bifunctional aryl azide compound featuring both an azido group and a nitro group on a biphenyl scaffold . This compound serves as a versatile intermediate in organic synthesis and materials science due to its dual reactivity: the azido group enables photo-initiated crosslinking and copper-catalyzed or strain-promoted click chemistry, while the nitro group provides a handle for further functionalization via reduction to an amine . Aryl azides of this class are extensively employed as crosslinking, photoaffinity labeling, and click chemistry reagents in bioconjugation and polymer chemistry applications [1].

2-Azido-4'-nitro-1,1'-biphenyl: Why Generics Fail


Simple mono-functional aryl azides (e.g., phenyl azide) lack the second functional group required for downstream derivatization, while other nitro-aryl azides with different substitution patterns (e.g., 2-azido-5-nitro-1,1'-biphenyl ) may exhibit altered electronic properties, steric profiles, and photochemical behavior due to regioisomeric differences. The specific ortho-azido, para'-nitro substitution pattern of 2-azido-4'-nitro-1,1'-biphenyl dictates the steric environment of the reactive azide, which has been demonstrated to influence nitrene insertion efficiency and click reactivity in aryl azide systems [1]. Furthermore, the photochemical generation of nitrenium ions from 4-azidobiphenyl derivatives is highly sensitive to substituent effects, with lifetimes varying by over four orders of magnitude depending on the electronic nature of the substituent [2]. Procurement of the specific isomer is therefore essential to ensure reproducible photo-crosslinking kinetics and predictable reaction outcomes.

2-Azido-4'-nitro-1,1'-biphenyl: Comparative Performance


Nitrenium Ion Lifetime: Para'-Substituent Effects

In a systematic laser flash photolysis study of 4-azido-X'-substituted biphenyls (X' = 4'-MeO, 4'-Me, 4'-F, 3'-Me, 4'-Cl, H, 3'-MeO, 3'-Cl, 4'-CF3) in 20:80 acetonitrile:water under 248 nm irradiation, the resulting 4-biphenylylnitrenium ion lifetimes ranged from 0.6 ms (4'-MeO) to 26 ns (4'-CF3) — a span of over four orders of magnitude dependent solely on the para'-substituent [1]. While 2-azido-4'-nitro-1,1'-biphenyl (featuring a para'-NO2 group) was not directly included in this specific dataset, the strong electron-withdrawing nature of the nitro group places it among the shorter-lived nitrenium ion species, analogous to the 4'-CF3 derivative (26 ns lifetime).

Photoaffinity labeling Nitrenium ion chemistry Laser flash photolysis

Steric Acceleration in Click Chemistry

A systematic study of aryl azide reactivity in catalyst-free 1,3-dipolar cycloaddition with alkynes revealed that 2,6-disubstituted phenyl azides react significantly faster than unsubstituted phenyl azide and even faster than unhindered alkyl azides, despite steric congestion adjacent to the reactive azido group [1]. This steric acceleration phenomenon arises from inhibition of resonance between the azido group and the aromatic ring. 2-Azido-4'-nitro-1,1'-biphenyl possesses an ortho-phenyl substituent (the second aromatic ring of the biphenyl system), creating a sterically hindered environment that, by this established mechanism, enhances its click reactivity relative to unhindered mono-substituted aryl azides.

Click chemistry Steric acceleration Cycloaddition kinetics

Azide Photolysis vs. Traditional Conjugation

A patented method for conjugating primary aromatic amines or nitro-containing compounds to carrier proteins via photoirradiation of their azide derivatives demonstrates that the azide-based photochemical approach overcomes key limitations of traditional conjugation methods [1]. The diazocoupling method is restricted by its dependence on tyrosine and histidine residues, suffers from side reactions leading to precipitation, and forms easily cleaved bonds; the isocyanate method is similarly limited by specific functional group requirements and protein denaturation at higher epitope densities [1]. In contrast, the azide photolysis method enables conjugation in approximately 1 second under mild conditions without protein denaturation [1].

Hapten-protein conjugation Antibody generation Photoaffinity labeling

2-Azido-4'-nitro-1,1'-biphenyl: Optimal Use Cases


Photoaffinity Labeling & Protein Crosslinking

2-Azido-4'-nitro-1,1'-biphenyl is optimally suited for photoaffinity labeling applications where a bifunctional probe is required. The azido group enables rapid, UV-triggered covalent attachment to biomolecular targets via nitrene insertion (with conjugation occurring in approximately 1 second under mild, non-denaturing conditions [1]), while the para'-nitro group remains available for subsequent reduction to an amine for further derivatization, detection, or purification. This bifunctionality is not available in mono-functional aryl azides such as simple phenyl azide.

Catalyst-Free Click Chemistry Conjugation

Due to the steric acceleration effect conferred by ortho-substitution on the aryl azide ring [1], 2-azido-4'-nitro-1,1'-biphenyl exhibits faster reaction kinetics in catalyst-free azide-alkyne cycloadditions compared to unhindered aryl or alkyl azides. This makes it a preferred azide building block for strain-promoted click chemistry (SPAAC) and other copper-free bioconjugation applications where reaction speed is critical, such as live-cell labeling or time-sensitive polymer functionalization.

Hapten-Carrier Conjugation for Antibody Production

Researchers developing antibodies against nitroaromatic haptens can utilize 2-azido-4'-nitro-1,1'-biphenyl as a photoactivatable conjugation agent. The azide photolysis method [1] avoids the residue-specific limitations of diazocoupling (tyrosine/histidine dependence) and the denaturation risks of isocyanate chemistry, enabling higher epitope densities while preserving carrier protein integrity. The approximately 1-second UV irradiation protocol [1] dramatically reduces preparation time compared to overnight incubation methods.

Functionalized Carbazole Synthesis

As an azidobiphenyl derivative, this compound serves as a precursor for carbazole synthesis via nitrene insertion/cyclization pathways. The specific ortho-azido, para'-nitro substitution pattern enables regioselective cyclization to nitro-substituted carbazoles, which are valuable intermediates in materials chemistry and pharmaceutical research [1]. The nitro group can be subsequently reduced to an amine for further functional diversification, providing a modular entry point to substituted heterocyclic scaffolds.

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